2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine
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Overview
Description
2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine is a compound belonging to the class of dihydropyrimidinones These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. This reaction is typically catalyzed by acids or other catalysts under solvent-free conditions to enhance yield and reduce reaction times .
Industrial Production Methods
In an industrial setting, the synthesis of dihydropyrimidinones, including this compound, can be optimized using recyclable and green catalysts such as HPA-Montmorillonite-KSF. This method not only improves the efficiency of the reaction but also aligns with sustainable chemistry practices .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized dihydropyrimidinones .
Scientific Research Applications
2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells are mediated through the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival . Molecular docking studies have shown that the compound binds to these targets with high affinity, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(6-Oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine include other dihydropyrimidinones and pyrimidine derivatives, such as:
- 2-Amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine
- 2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of the guanidine moiety, which enhances its biological activity and chemical reactivity. Additionally, its synthesis via the Biginelli reaction offers a more efficient and environmentally friendly route compared to other methods .
Properties
Molecular Formula |
C11H13N5O |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(6-oxo-3-phenyl-4,5-dihydropyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C11H13N5O/c12-10(13)15-11-14-9(17)6-7-16(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,12,13,14,15,17) |
InChI Key |
XZBAFUNMCLNJAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=NC1=O)N=C(N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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